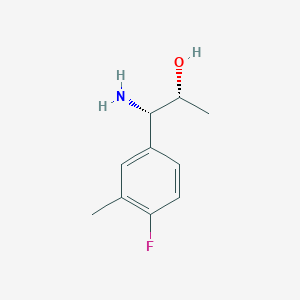

(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Description

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |

InChI Key |

FSABZFYFIIFJAQ-GMSGAONNSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H]([C@@H](C)O)N)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(C)O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and a suitable chiral amine.

Reaction Conditions: The key steps include reductive amination and chiral resolution.

Chiral Resolution: The chiral resolution can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the secondary alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development

The compound's structure allows it to act as a building block for the synthesis of various pharmaceuticals. Its amino alcohol moiety can be utilized in the development of drugs targeting neurological disorders, where modulation of neurotransmitter systems is crucial. The presence of the fluorine atom enhances metabolic stability and bioavailability, making it a candidate for further drug design .

1.2. Chiral Auxiliary

As a chiral molecule, (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL can serve as a chiral auxiliary in asymmetric synthesis. This is particularly valuable in the production of enantiomerically pure compounds, which are essential in pharmaceuticals due to differing biological activities of enantiomers. Its application in synthesizing complex natural products has been documented, showcasing its versatility in organic chemistry .

Chemical Synthesis

2.1. Synthetic Intermediates

The compound is often used as an intermediate in the synthesis of other chemical entities. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry. For instance, it can be converted into amides or esters through acylation reactions, expanding its utility in creating diverse chemical structures .

2.2. Catalysis

Research indicates that (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL can act as a catalyst in specific reactions due to its functional groups that can participate in catalytic cycles. Its application in enantioselective catalysis is an area of ongoing research, potentially leading to more efficient synthetic pathways for complex molecules .

Material Sciences

3.1. Polymer Chemistry

The compound's properties allow it to be incorporated into polymer matrices to enhance material characteristics such as thermal stability and mechanical strength. Its use in developing smart materials that respond to environmental stimuli is being explored, which could have applications in sensors and actuators .

3.2. Coatings and Adhesives

Due to its chemical structure, (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL can be used in formulating advanced coatings and adhesives with improved adhesion properties and resistance to environmental factors like moisture and temperature fluctuations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL involves its interaction with molecular targets such as voltage-gated sodium channels. By binding to these channels, the compound modulates their activity, which can influence pain signaling pathways. This modulation can result in the inhibition of pain signals, making it a potential candidate for pain management therapies .

Comparison with Similar Compounds

Structural Variations

The compound’s phenyl ring substituents differentiate it from analogs. Key comparisons include:

Physicochemical Properties

- Lipophilicity : The 4-fluoro-3-methylphenyl group likely increases lipophilicity compared to polar substituents (e.g., hydroxyl or methoxy), enhancing membrane permeability .

- Density and Melting Points : Analogs with halogen substituents (e.g., bromine in ) exhibit higher predicted densities (e.g., 1.406 g/cm³ for the 3-bromo-5-methyl derivative ). Bulky groups like tert-butyl may lower melting points due to reduced crystallinity.

- Acid-Base Behavior: The amino and hydroxyl groups confer amphoteric properties, with pKa values influenced by substituents. Electron-withdrawing groups (e.g., CF₃ in ) may lower the amino group’s basicity .

Pharmacological Activity

While direct data on the target compound are sparse, analogs demonstrate diverse activities:

- Cardiovascular Effects: Derivatives with methoxy or indole substituents (e.g., ) exhibit α1-/β1-adrenoceptor antagonism, antiarrhythmic, and hypotensive activities akin to carvedilol .

- Receptor Binding : Halogenated analogs (e.g., bromo in ) may enhance binding to hydrophobic receptor pockets, while electron-withdrawing groups (e.g., Cl, CF₃ in ) could modulate affinity .

- Biological Half-Life : Bulkier groups (e.g., tert-butyl in ) may prolong half-life by reducing metabolic degradation .

Key Research Findings

Substituent Impact on Activity : Fluoro and methyl groups balance lipophilicity and metabolic stability, making the target compound a candidate for CNS or cardiovascular drug development .

Stereochemical Specificity : The (1S,2R) configuration is critical for receptor selectivity, as seen in related β-blockers .

Synthetic Challenges: Installing electron-deficient substituents (e.g., CF₃) requires specialized reagents or catalysts, as noted in .

Biological Activity

(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL, with the CAS number 1213442-08-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₄FNO

- Molecular Weight : 183.22 g/mol

- Structure : The compound contains a fluorinated phenyl group, which is significant for its biological activity.

The biological activity of (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is primarily attributed to its interaction with various biological targets. The presence of the amino group allows it to participate in hydrogen bonding, while the fluorine atom enhances lipophilicity and metabolic stability.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, fluorinated amino acids have shown potential in inhibiting bacterial growth due to their ability to disrupt protein synthesis pathways .

- Antioxidant Properties : The compound's structure may confer antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Research indicates that certain fluorinated compounds can scavenge free radicals effectively .

- Neuroprotective Effects : There is emerging evidence that compounds containing amino and fluorine functionalities may offer neuroprotective effects by modulating neurotransmitter systems .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various fluorinated amino acids, including (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL. The results indicated a significant reduction in bacterial colony counts when treated with the compound compared to controls. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL against Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL | 50 | Staphylococcus aureus |

| Control | >100 | Staphylococcus aureus |

Case Study 2: Neuroprotective Activity

In another study focused on neuroprotection, the compound was assessed for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed that at concentrations of 10 µM and above, (1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL significantly reduced cell death and increased cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 20 |

| 5 | 45 |

| 10 | 75 |

| 20 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.